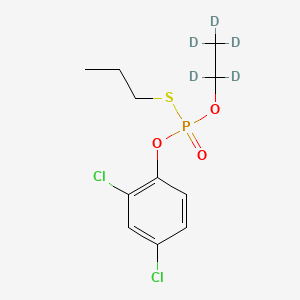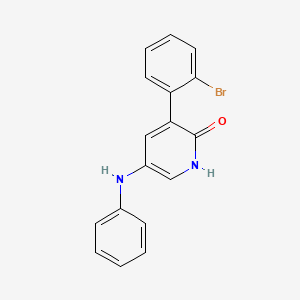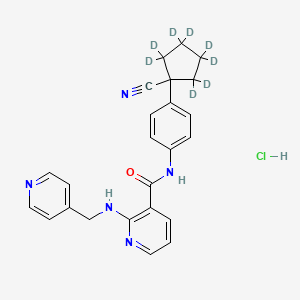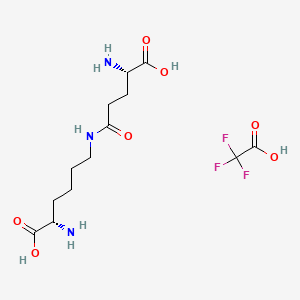
Egfr/her2/cdk9-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr/her2/cdk9-IN-3 is a potent inhibitor targeting epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9. This compound has shown significant antitumor activity by inhibiting these key proteins involved in cell proliferation and survival .
Preparation Methods
The synthesis of Egfr/her2/cdk9-IN-3 involves multiple steps, including the formation of heterocyclic cores and subsequent functionalization to achieve the desired inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Egfr/her2/cdk9-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and activity.
Substitution: This reaction involves replacing one functional group with another, which can enhance or reduce the compound’s inhibitory effects.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Egfr/her2/cdk9-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9.
Biology: Employed in cell-based assays to investigate the role of these proteins in cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9.
Industry: Utilized in the development of new anticancer drugs and in the study of drug resistance mechanisms.
Mechanism of Action
Egfr/her2/cdk9-IN-3 exerts its effects by binding to the active sites of epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9, thereby inhibiting their kinase activities. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth and increased cancer cell death .
Comparison with Similar Compounds
Egfr/her2/cdk9-IN-3 is unique in its ability to simultaneously inhibit epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9, making it a potent anticancer agent. Similar compounds include:
Egfr/her2/cdk9-IN-2: Another inhibitor targeting the same proteins but with different inhibitory potencies.
This compound stands out due to its triple inhibitory activity, providing a broader spectrum of anticancer effects .
Properties
Molecular Formula |
C24H21N3O4S2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
4-[2-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H21N3O4S2/c25-33(30,31)19-12-10-17(11-13-19)14-15-27-23(29)20-8-4-5-9-21(20)26-24(27)32-16-22(28)18-6-2-1-3-7-18/h1-13H,14-16H2,(H2,25,30,31) |
InChI Key |
ZTSOUXIIJZKOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)








